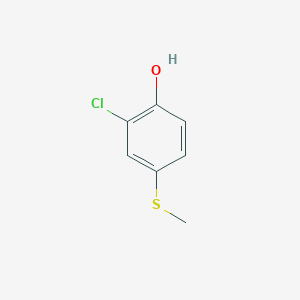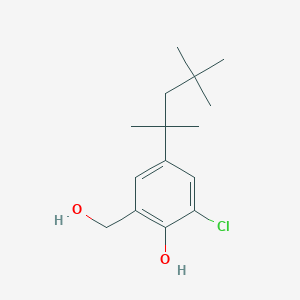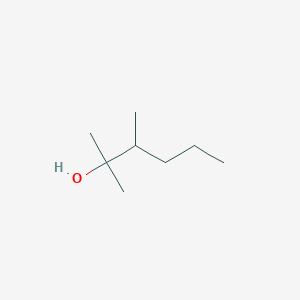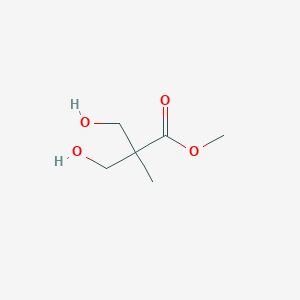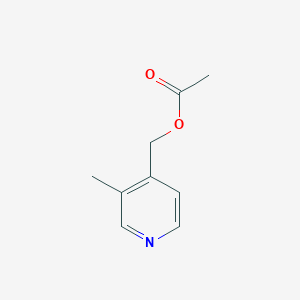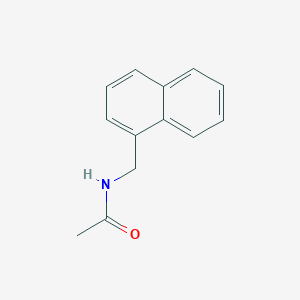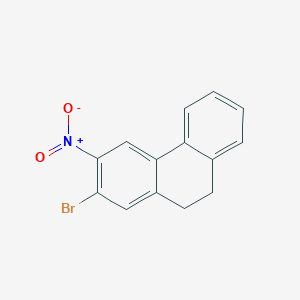
2-Bromo-3-nitro-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-nitro-9,10-dihydrophenanthrene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a polycyclic aromatic hydrocarbon that is widely used in various research fields, including organic synthesis, material science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-nitro-9,10-dihydrophenanthrene is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various biochemical pathways. Additionally, it is also believed that this compound may interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-3-nitro-9,10-dihydrophenanthrene has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which may have implications for drug metabolism and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Bromo-3-nitro-9,10-dihydrophenanthrene in lab experiments is its versatility. This compound can be used in various research fields, including organic synthesis, material science, and medicinal chemistry. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the main limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines and may have implications for the safety of researchers working with this compound.
Direcciones Futuras
There are numerous future directions for research involving 2-Bromo-3-nitro-9,10-dihydrophenanthrene. One potential future direction is the investigation of this compound's anti-cancer and anti-inflammatory properties in vivo. Additionally, this compound could be used as a starting material for the synthesis of various other organic compounds with potential applications in medicine and material science. Furthermore, the potential toxicity of this compound could be further investigated, and safety protocols for researchers working with this compound could be developed.
Conclusion:
2-Bromo-3-nitro-9,10-dihydrophenanthrene is a versatile compound with numerous potential applications in various research fields. This compound's unique properties and potential anti-cancer and anti-inflammatory properties make it an attractive target for future research. However, the potential toxicity of this compound must be taken into consideration when working with it in lab experiments. Overall, 2-Bromo-3-nitro-9,10-dihydrophenanthrene is a promising compound with significant potential for future scientific research.
Métodos De Síntesis
The synthesis of 2-Bromo-3-nitro-9,10-dihydrophenanthrene involves a multi-step process that starts with the reaction of 1,2-dibromo-4-nitrobenzene with cyclopentadiene in the presence of a Lewis acid catalyst. This reaction yields the intermediate product, 1-bromo-2-nitro-3-(cyclopent-2-en-1-yl)benzene, which is then subjected to a Diels-Alder reaction with 1,3-cyclohexadiene. The final product, 2-Bromo-3-nitro-9,10-dihydrophenanthrene, is obtained by the reduction of the nitro group using hydrogen gas and a palladium catalyst.
Aplicaciones Científicas De Investigación
2-Bromo-3-nitro-9,10-dihydrophenanthrene has numerous applications in scientific research. One of the most significant applications is in the field of organic synthesis, where this compound is used as a building block for the synthesis of various other organic compounds. Additionally, this compound is used in material science research, where it is used to prepare thin films and coatings due to its unique optical and electronic properties. Furthermore, this compound is also used in medicinal chemistry research, where it is being investigated for its potential anti-cancer and anti-inflammatory properties.
Propiedades
Número CAS |
18264-84-1 |
|---|---|
Nombre del producto |
2-Bromo-3-nitro-9,10-dihydrophenanthrene |
Fórmula molecular |
C14H10BrNO2 |
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
2-bromo-3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H10BrNO2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6H2 |
Clave InChI |
AQOOEEUCWGIPOO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
SMILES canónico |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
Sinónimos |
2-Bromo-9,10-dihydro-3-nitrophenanthrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



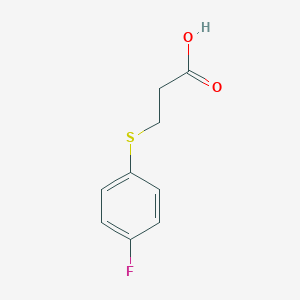
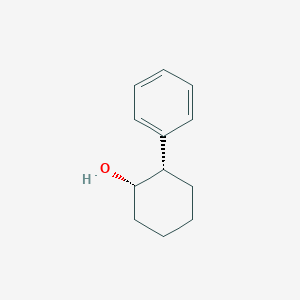
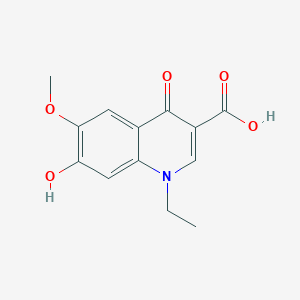

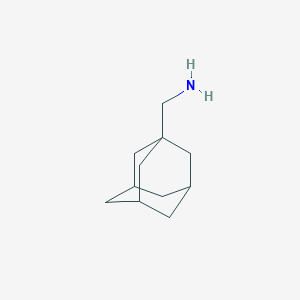
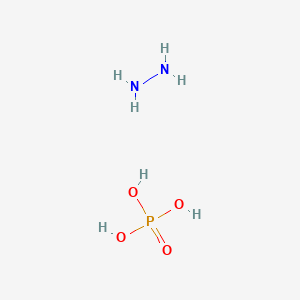
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
